molecular formula C11H12N2 B1391655 3-(2,4-Dimethylphenyl)-1H-pyrazole CAS No. 154258-67-0

3-(2,4-Dimethylphenyl)-1H-pyrazole

Cat. No.: B1391655
CAS No.: 154258-67-0
M. Wt: 172.23 g/mol
InChI Key: UKEFGCQNAHGBTE-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group. Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes. The presence of the 2,4-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

3-(2,4-Dimethylphenyl)-1H-pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as either an agonist or antagonist, depending on the specific receptor it interacts with. The compound induces conformational changes in these receptors, leading to either activation or inhibition of receptor activity . This interaction influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation, differentiation, and apoptosis. Additionally, it can modulate immune responses and exhibit anti-inflammatory properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to induce conformational changes in receptors plays a pivotal role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within different cellular compartments can have significant implications for its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones. One common method is the reaction of 2,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metals, can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Pyrazole N-oxides

    Reduction: Reduced pyrazole derivatives

    Substitution: Halogenated or nitrated pyrazole derivatives

Scientific Research Applications

3-(2,4-Dimethylphenyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid
  • This compound-4-carboxamide
  • This compound-5-amine

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Properties

IUPAC Name

5-(2,4-dimethylphenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEFGCQNAHGBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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